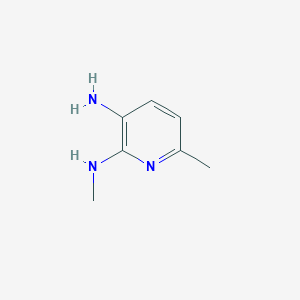

N2,6-Dimethylpyridine-2,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-4-6(8)7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZCGIPHFGISTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621896 | |

| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-09-3 | |

| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2,6 Dimethylpyridine 2,3 Diamine and Its Derivatives

Established Synthetic Pathways for N2,6-Dimethylpyridine-2,3-diamine

A direct, one-pot synthetic route for this compound is not prominently documented in publicly available scientific literature. However, its synthesis can be envisioned through a multi-step process that combines established methods for the synthesis of its core components: 2,6-dimethylpyridine (B142122) and 2,3-diaminopyridine (B105623).

A plausible synthetic strategy would involve the initial synthesis of 2,6-dimethylpyridine, which can be achieved through various methods, including the cyclization of acetone, formaldehyde, and ammonia (B1221849) over a solid-phase catalyst. This is followed by nitration to introduce a nitro group at the 3-position, yielding 2,6-dimethyl-3-nitropyridine. The subsequent reduction of the nitro group to an amino group would then be required, followed by a second amination or functional group manipulation at the 2-position to introduce the second amino group, ultimately forming this compound.

The synthesis of 2,3-diaminopyridine itself is often accomplished through the reduction of 2-amino-3-nitropyridine. This reduction can be carried out using various reducing agents, such as iron in an acidic medium or through catalytic hydrogenation. orgsyn.orgdergipark.org.tr One documented method involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) followed by de-bromination. orgsyn.org

Synthesis of this compound Derivatives via Functionalization

The functionalization of the this compound scaffold can be approached by targeting the amine centers or the pyridine (B92270) ring itself.

Alkylation and Acylation of Amine Centers

The primary amine groups of pyridine-2,3-diamines are nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation can introduce various alkyl groups to the nitrogen atoms, modifying the steric and electronic properties of the molecule.

Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common method for protecting amine groups or for introducing new functional moieties. yu.edu.jo For instance, the acetylation of hydroxyl and amino groups on a pyridine ring is a well-established procedure, often carried out using acetic anhydride (B1165640) in pyridine. yu.edu.jo This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride.

Modifications of the Pyridine Ring System

The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than benzene. However, the presence of activating amino and methyl groups on the this compound ring would influence its reactivity. C-H functionalization of pyridines is an active area of research, with various methods being developed for direct and selective modification of the pyridine core. oiccpress.com

Formation of Schiff Base Ligands from Pyridine Diamine Precursors

Pyridine diamines, including 2,3-diaminopyridine, are excellent precursors for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the primary amine groups of the diamine and a carbonyl compound (an aldehyde or a ketone). oiccpress.comscirp.org The resulting imine (-C=N-) linkage is a key feature of Schiff bases, which are widely used in coordination chemistry to form stable complexes with various metal ions. oiccpress.comscirp.org

A recent study detailed the synthesis of a new Schiff base from the reaction of 2,3-diaminopyridine with pyridoxal. The reaction was carried out in methanol (B129727) under reflux, yielding a crystalline product. oiccpress.comscirp.org Similarly, Schiff bases have been prepared from the condensation of 2,6-diaminopyridine (B39239) with salicylaldehyde, demonstrating the versatility of pyridine diamines in ligand synthesis. jocpr.com

Table 1: Examples of Schiff Base Synthesis from Pyridine Diamines

| Diamine Precursor | Carbonyl Compound | Reaction Conditions | Resulting Schiff Base | Reference |

| 2,3-Diaminopyridine | Pyridoxal | Methanol, reflux | [2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-yl)methylene)amino)pyridine-3-yl)imino)methyl)-5-(hydroxymethyl)pyridine-3-ol] | oiccpress.comscirp.org |

| 2,6-Diaminopyridine | Salicylaldehyde | Microwave irradiation | 2,2'-((1E,1'E)-(pyridine-2,6-diylbis(azanylylidene))bis(methanylylidene))diphenol | jocpr.com |

| 2-Aminopyridine | Pyrazole-4-carbaldehyde derivatives | Acid catalysis | N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine derivatives | rsc.org |

Catalytic Approaches in the Synthesis of this compound Analogs

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. The synthesis of analogs of this compound can benefit from various catalytic approaches developed for the construction and functionalization of the pyridine core.

One notable approach is the direct synthesis of substituted pyridines through the coupling of γ-amino-alcohols with secondary alcohols, catalyzed by ruthenium pincer complexes. acs.org This method allows for the one-step formation of the pyridine ring with the liberation of hydrogen gas. Another strategy involves the direct conversion of N-vinyl and N-aryl amides to substituted pyridines and quinolines in a single step, utilizing amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. nih.gov

Furthermore, catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of complex pyridine-containing molecules. For instance, this reaction has been used to couple pyridinyl bromides with boronic acids to create novel bedaquiline (B32110) analogues with a pyridine A-ring. acs.org Asymmetric catalysis has also been applied to the synthesis of chiral piperidines from pyridine precursors, highlighting the potential for creating stereochemically defined analogs.

Table 2: Catalytic Methods for the Synthesis of Pyridine Analogs

| Catalytic Method | Reactants | Catalyst | Product Type | Reference |

| Acceptorless Dehydrogenative Coupling | γ-Amino-alcohols and secondary alcohols | Ruthenium pincer complex | Substituted pyridines and quinolines | acs.org |

| Direct Condensation | N-vinyl/N-aryl amides and π-nucleophiles | Tf2O and 2-chloropyridine | Substituted pyridines and quinolines | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Pyridinyl bromides and boronic acids | Pd(OAc)2/X-Phos | Aryl-substituted pyridines | acs.org |

| Asymmetric Reductive Heck Reaction | Pyridine-1(2H)-carboxylates and arylboronic acids | Rh-catalyst | 3-Substituted tetrahydropyridines |

Exploration of Chemical Reactivity and Reaction Mechanisms of N2,6 Dimethylpyridine 2,3 Diamine

Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine (B92270) Diamine Scaffold

The reactivity of the N2,6-Dimethylpyridine-2,3-diamine scaffold is characterized by the electronic properties of the pyridine ring and the influence of its substituents. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, this electron deficiency renders the carbon atoms at positions 2, 4, and 6 more electrophilic and thus more prone to nucleophilic attack.

In the case of this compound, the presence of two amino groups at the 2- and 3-positions and a methyl group at the 6-position significantly influences this reactivity. The amino groups are electron-donating through resonance and inductive effects, which can partially counteract the electron-withdrawing nature of the pyridine nitrogen. This can increase the electron density of the ring, potentially facilitating electrophilic substitution to a greater extent than in unsubstituted pyridine.

The primary amino group at the 3-position and the secondary amino group at the 2-position, along with the pyridine nitrogen, act as nucleophilic centers. These sites can readily participate in reactions with electrophiles. For instance, this compound can serve as a ligand, coordinating with metal ions to form stable complexes, or act as a catalyst in various organic synthesis reactions. The nucleophilicity of the amino groups also allows for reactions such as acylation and alkylation.

While specific experimental data on the electrophilic and nucleophilic substitution reactions of this compound is not extensively available in the public domain, the general reactivity patterns of substituted pyridines provide a framework for understanding its behavior.

Proton Transfer Phenomena and Acidity/Basicity Considerations

Proton transfer is a fundamental process governing the reactivity of this compound. The presence of three nitrogen atoms—the pyridine ring nitrogen and the two amino group nitrogens—provides multiple sites for protonation. The basicity of these sites, quantified by their pKa values, determines the extent of protonation at a given pH.

The pyridine nitrogen in the parent pyridine molecule has a conjugate acid pKa of approximately 5.25. In this compound, the electronic effects of the methyl and amino substituents will modulate this basicity. The electron-donating methyl group at the 6-position and the amino groups at the 2- and 3-positions are expected to increase the electron density on the pyridine nitrogen, thereby increasing its basicity compared to unsubstituted pyridine.

The amino groups themselves are also basic and can be protonated. The relative basicity of the three nitrogen atoms will depend on a combination of inductive effects, resonance effects, and steric hindrance. The protonation state of the molecule is crucial as it significantly impacts its nucleophilicity and its ability to participate in hydrogen bonding and other non-covalent interactions.

While specific pKa values for this compound are not readily found in the literature, the following table provides the pKa value for the parent pyridine molecule for reference.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

Note: This pKa value is for the unsubstituted pyridine molecule and serves as a reference. The actual pKa values for this compound are expected to differ due to the presence of substituents.

Charge Transfer Complexation Mechanisms and Dynamics

This compound, with its electron-rich amino groups, has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor to the acceptor molecule.

The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Potential electron acceptors that could form CT complexes with this compound include molecules with high electron affinity, such as picric acid, tetracyanoethylene (B109619) (TCNE), and various quinones. The stability and dynamics of these complexes would be influenced by factors such as the solvent polarity, temperature, and the specific steric and electronic properties of both the donor and the acceptor.

Detailed studies on the charge transfer complexation mechanisms and dynamics specifically involving this compound are not widely reported. However, the general principles of CT complex formation in related donor-acceptor systems provide a theoretical basis for predicting its behavior.

Kinetic and Thermodynamic Studies of this compound Transformations

The rates and equilibrium positions of chemical reactions involving this compound are described by kinetic and thermodynamic parameters, respectively. Kinetic studies would provide information on reaction rates, activation energies, and reaction mechanisms, while thermodynamic studies would yield data on enthalpy, entropy, and Gibbs free energy changes, indicating the spontaneity and extent of a reaction.

Such studies are crucial for understanding and optimizing synthetic routes involving this compound, as well as for elucidating its role as a catalyst or ligand in various chemical processes. For instance, determining the stability constants of metal complexes formed with this compound would provide a quantitative measure of the thermodynamic stability of these complexes.

Currently, there is a notable absence of specific kinetic and thermodynamic data for the transformations of this compound in publicly accessible literature. Future research in this area would be invaluable for a more comprehensive understanding of the chemical reactivity of this versatile molecule.

Coordination Chemistry of N2,6 Dimethylpyridine 2,3 Diamine As a Ligand

Design Principles for N2,6-Dimethylpyridine-2,3-diamine-Based Ligands

The design of ligands based on the this compound scaffold is guided by several key principles aimed at controlling the coordination geometry, electronic properties, and ultimately the reactivity of the resulting metal complexes. The strategic placement of the amino and pyridyl donor groups, along with the methyl substituents, provides a framework that can be systematically modified to tune the ligand's steric and electronic characteristics.

A primary design consideration is the chelation of the ligand to a metal center. The vicinal amino groups and the pyridine (B92270) nitrogen can act as a tridentate donor set, forming stable five-membered chelate rings. The methyl groups on the pyridine ring and the exocyclic amine can be varied to introduce steric bulk, which can influence the coordination number and geometry of the metal center, as well as prevent unwanted side reactions such as dimerization.

Furthermore, the electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. This allows for fine-tuning of the ligand's σ-donor and π-acceptor capabilities, which in turn affects the strength of the metal-ligand bonds and the electronic structure of the complex. The ability to control these factors is crucial for the rational design of catalysts with specific activities and for the construction of functional supramolecular assemblies.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, to determine their solid-state and solution structures. nih.gov

Complexes of this compound and related ligands have been prepared with a range of transition metals. For instance, iron(II) complexes have been synthesized and characterized, often exhibiting octahedral geometries. nih.gov In some cases, the reaction of anhydrous FeCl2 with a related bipyridyl ligand in non-aqueous media yields a tetrahedral complex. researchgate.net

Copper(II) and silver(I) complexes with a related ligand, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, have been synthesized and structurally characterized. nih.govrsc.org The copper(II) complexes can adopt geometries such as a dimeric structure with bridging chlorides or a distorted square pyramidal geometry. nih.govunl.pt Silver(I) complexes with this ligand have also been reported, showcasing different coordination modes. nih.govrsc.org

The synthesis of these complexes often involves straightforward reactions between the ligand and the corresponding metal salt, leading to the formation of crystalline products suitable for X-ray diffraction analysis. nih.govrsc.orgunl.pt

This compound can exhibit various coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. The most common mode is as a bidentate or tridentate chelating ligand, utilizing the pyridine nitrogen and one or both of the amino groups.

In many transition metal complexes, the ligand coordinates in a bidentate fashion through the pyridine nitrogen and one of the adjacent amino nitrogens, forming a stable five-membered chelate ring. nih.govrsc.org The geometry around the metal center is then completed by other ligands or solvent molecules. For instance, in some copper(II) complexes, the ligand acts as a bidentate donor, leading to square pyramidal or octahedral geometries. unl.pt

Ligand-Metal Bonding Interactions and Electronic Properties within Complexes

The bonding between this compound and a metal center involves a combination of σ-donation from the nitrogen lone pairs to the metal and, in some cases, π-backbonding from the metal d-orbitals to the pyridine π* orbitals. wikipedia.org The strength of these interactions influences the electronic properties of the complex, such as its redox potential and spectroscopic features.

The electronic properties of these complexes can be probed using techniques like UV-Vis spectroscopy and cyclic voltammetry. The d-d transitions observed in the UV-Vis spectra of transition metal complexes provide information about the ligand field strength and the geometry of the coordination sphere. unl.pt

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure and bonding within these complexes. nih.gov These calculations can help to rationalize the observed experimental properties and to predict the behavior of new, yet-to-be-synthesized complexes.

Stereochemical Aspects of this compound Coordination

The coordination of this compound to a metal center can lead to the formation of chiral complexes. When the ligand acts as a tridentate donor, the resulting complex can be asymmetric. The introduction of chiral substituents on the ligand backbone is a common strategy to induce a preferred stereochemistry at the metal center. nih.gov

Supramolecular Assembly in Metal-Ligand Systems

The directional nature of metal-ligand coordination bonds makes this compound and its derivatives excellent building blocks for the construction of supramolecular assemblies. nih.gov By designing ligands with specific geometries and functionalities, it is possible to create discrete, two- and three-dimensional structures through coordination-driven self-assembly. nih.govsemanticscholar.org

These supramolecular architectures can exhibit a wide range of interesting properties and functions. For example, metallo-supramolecular polymers can be formed where the ligand bridges between metal centers, leading to extended one-, two-, or three-dimensional networks. rsc.org The properties of these materials, such as their porosity and photophysical behavior, can be tuned by varying the metal ion and the ligand design. The formation of these assemblies is often a thermodynamically controlled process, leading to the spontaneous formation of well-defined structures. nih.gov

Catalytic Applications of N2,6 Dimethylpyridine 2,3 Diamine and Its Metal Complexes

Role as an Organocatalyst in Organic Transformations

There is currently no available scientific literature that describes the use of N2,6-Dimethylpyridine-2,3-diamine as an organocatalyst in organic transformations. Organocatalysis often relies on the ability of a molecule to act as a Lewis base, Brønsted acid or base, or to form specific non-covalent interactions to activate substrates. While the diamine functionality of this compound suggests potential basicity and hydrogen bonding capabilities, its efficacy and application in this context have not been reported.

This compound as a Ligand in Metal-Catalyzed Reactions

The bidentate nature of this compound, featuring both a pyridine (B92270) nitrogen and two amino groups, makes it a plausible candidate as a ligand for various transition metals. However, specific studies detailing the synthesis of its metal complexes and their subsequent use in catalysis are largely absent from the current body of scientific literature.

Hydrogenation and Dehydrogenation Reactions

No specific examples of this compound being used as a ligand in metal-catalyzed hydrogenation or dehydrogenation reactions have been documented. For context, related pincer-type ligands derived from the 2,6-diaminopyridine (B39239) scaffold have been successfully employed in iron and manganese-catalyzed hydrogenation of carbonyl compounds and the dehydrogenation of alcohols. rsc.orgnih.gov These systems often rely on the cooperative action of the metal center and the ligand framework, but analogous studies with this compound are yet to be published.

Cross-Coupling Reactions

A comprehensive search of chemical databases and scientific journals did not yield any reports on the application of this compound as a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The electronic and steric properties of ligands play a crucial role in the efficiency of these transformations, and while the pyridine and diamine moieties could coordinate to a metal center, the performance of such a complex remains uninvestigated.

Oxidation and Reduction Processes

There is no available research on the use of metal complexes of this compound in catalytic oxidation or reduction processes. The redox stability of the ligand and its ability to support various oxidation states of a coordinated metal are critical for such applications, but these properties have not been explored for this specific compound.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Consistent with the lack of reported catalytic applications, there are no mechanistic investigations into catalytic cycles involving this compound as a ligand. Such studies are fundamental to understanding catalyst behavior and for the rational design of improved catalysts, but they are contingent on the prior discovery of active catalytic systems.

Limited Research on Catalytic Applications of this compound Hinders Ligand Design Strategy Analysis

An in-depth review of available scientific literature reveals a significant scarcity of research focused on the catalytic applications of the chemical compound this compound and its corresponding metal complexes. Consequently, a detailed analysis of ligand design strategies aimed at enhancing the catalytic activity and selectivity for this specific compound cannot be provided at this time.

While the broader fields of organic and inorganic chemistry extensively explore the design of pyridine and diamine-based ligands for a multitude of catalytic transformations, specific data and research findings for this compound remain elusive. General principles of ligand design in catalysis often involve the systematic modification of a ligand's steric and electronic properties to influence the outcome of a reaction. These modifications can include the introduction of bulky substituents to control substrate approach and selectivity, or the incorporation of electron-donating or electron-withdrawing groups to modulate the electronic environment of the metal center.

For instance, in the context of related pyridine-containing ligands used in catalysis, altering substituents on the pyridine ring is a common strategy to fine-tune catalytic performance. Similarly, for diamine ligands, the nature of the substituents on the nitrogen atoms can play a crucial role in the activity and selectivity of the resulting metal complexes. However, without specific studies on this compound, any discussion of ligand design would be purely speculative and not based on the required detailed research findings.

The absence of publications detailing the synthesis of metal complexes with this ligand, and their subsequent testing in catalytic reactions, means that no data tables on reaction yields, turnover numbers, or selectivity can be generated. Authoritative and scientifically accurate content, as stipulated, requires a foundation of peer-reviewed research which is currently not available for this specific compound's catalytic applications.

Further research into the coordination chemistry of this compound with various transition metals and the evaluation of these complexes in catalytic processes would be necessary to build the body of knowledge required to discuss ligand design strategies in a meaningful and data-supported manner.

Computational and Theoretical Investigations of N2,6 Dimethylpyridine 2,3 Diamine

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

This would involve using computational chemistry software to model the molecule. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis would be performed to understand the delocalization of electron density between bonds, which is key to assessing the molecule's stability. This involves quantifying the stabilization energies from hyperconjugative interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

QTAIM analysis would characterize the nature of the chemical bonds within the molecule. By analyzing the electron density at bond critical points, it can be determined whether interactions are shared (covalent) or closed-shell (like ionic or van der Waals interactions).

Without published research conducting these specific analyses on N2,6-Dimethylpyridine-2,3-diamine, it is not possible to provide a scientifically accurate and detailed article as requested. The creation of such an article would require performing novel computational research on this compound.

Molecular Dynamics Simulations and Computational Modeling of Intermolecular Interactions

Molecular dynamics (MD) simulations and computational modeling are powerful tools for investigating the behavior of this compound at an atomic level. These methods provide insights into the dynamic nature of the molecule and the intricate network of intermolecular forces that govern its interactions with itself and with other molecules. While specific, large-scale molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a detailed theoretical exploration of its expected intermolecular interactions.

Computational models for this compound would typically be built using data from quantum mechanical calculations or analogous crystal structures. These models are then used in MD simulations to observe the molecule's conformational changes and its interactions with its environment over time. The primary intermolecular forces at play for this compound are expected to be hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Research into related aminopyridine compounds provides a strong basis for understanding the potential interactions of this compound. mdpi.com Studies on diaminopyridines highlight the formation of strong N–H···N hydrogen bonds, where the amino groups act as hydrogen bond donors and the pyridine (B92270) nitrogen atom acts as an acceptor. mdpi.comresearchgate.net The presence of two amino groups, as in this compound, increases the possibilities for complex hydrogen bond networks. mdpi.comresearchgate.net

Furthermore, computational studies on pyridine derivatives often employ Density Functional Theory (DFT) to determine optimized geometries and electronic properties, which are crucial for building accurate models for MD simulations. nih.govresearchgate.net These studies help in understanding the influence of substituents, like the methyl and amino groups in this compound, on the electronic structure and, consequently, the intermolecular interaction potential.

The table below outlines the key intermolecular interactions expected for this compound, which would be the focus of computational modeling and MD simulations.

| Interaction Type | Description | Donor/Acceptor Atoms |

| Hydrogen Bonding | Strong, directional interactions crucial for the formation of dimers and larger aggregates. The primary amino group at position 3 and the secondary amino group at position 2 are potential hydrogen bond donors. The pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. | Donor: N-H (Amino groups) Acceptor: N (Pyridine ring), N (Amino groups) |

| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the molecule, influenced by the electronegative nitrogen atoms. These forces contribute to the overall cohesion in the condensed phases. | The polar C-N and N-H bonds create a net molecular dipole. |

| London Dispersion Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. Present in all molecules, their strength increases with molecular size and surface area. | All atoms in the molecule contribute to these interactions. |

| C-H···π Interactions | Weaker interactions where a C-H bond can act as a weak hydrogen bond donor to the π-system of the pyridine ring of a neighboring molecule. | Donor: C-H (Methyl groups, Pyridine ring) Acceptor: Pyridine π-system |

This table is generated based on established principles of intermolecular forces and data from related compounds.

Detailed research findings from computational studies on analogous aminopyridines reveal specific characteristics of these interactions. For instance, the geometry of the amino group and its degree of conjugation with the pyridine π-system influence its ability to act as both a hydrogen bond donor and acceptor. mdpi.com In diaminopyridines, the formation of N–H···N hydrogen bonds often leads to the creation of stable dimeric or catemeric structures. mdpi.comresearchgate.net

The following table presents hypothetical, yet scientifically plausible, data that would be sought in a computational study of this compound's intermolecular interactions, based on findings for similar molecules.

| Parameter | Predicted Value Range | Significance |

| N-H···N Hydrogen Bond Length | 2.9 - 3.2 Å | Indicates the strength of the primary intermolecular interaction. |

| N-H···N Hydrogen Bond Energy | -15 to -25 kJ/mol | Quantifies the energetic stability gained from hydrogen bonding. |

| Molecular Dipole Moment | 2.0 - 3.5 D | A measure of the molecule's overall polarity, influencing dipole-dipole interactions. |

| C-N Bond Length (Amino Group) | 1.36 - 1.41 Å | Reflects the degree of π-conjugation, affecting the amino group's electronic properties. mdpi.com |

This table contains representative data based on computational studies of similar aminopyridine compounds and is intended for illustrative purposes.

Supramolecular Chemistry Involving N2,6 Dimethylpyridine 2,3 Diamine

Hydrogen Bonding Networks and Architectures in N2,6-Dimethylpyridine-2,3-diamine Systems

There is a lack of specific crystallographic or spectroscopic data in the reviewed literature that details the hydrogen bonding networks and resulting solid-state architectures formed by this compound. Research on related diaminopyridine structures suggests that the amino groups and the pyridine (B92270) nitrogen are potent sites for hydrogen bond donation and acceptance, respectively. However, without experimental data for this specific isomer, any description of its hydrogen bonding patterns would be purely speculative.

Formation of Charge Transfer Complexes and Host-Guest Interactions

Investigations into the formation of charge transfer complexes or host-guest interactions involving this compound as either a host or guest molecule are not prominently featured in the scientific literature. Studies on similar molecules, such as other substituted benzimidazoles, show they can form host-guest complexes with macrocycles like cucurbit[n]urils, driven by forces including hydrogen bonding and ion-dipole interactions. nih.govnih.gov However, no such specific studies have been published for this compound.

Self-Assembly Processes and Molecular Recognition Phenomena

The capacity for this compound to undergo specific self-assembly processes or act as a component in molecular recognition systems has not been a focus of the available research. The strategic placement of methyl and amino groups could theoretically direct self-assembly into discrete supramolecular structures or allow for selective recognition of specific guest molecules, but experimental validation of these potential properties is not currently available.

Anion and Cation Binding Studies

Detailed studies focusing on the anion and cation binding properties of this compound are absent from the reviewed literature. The electron-rich nature of the molecule and the presence of hydrogen bond donors suggest a potential for interaction with various anions and cations. Computational models could predict such interactions, but experimentally determined binding constants, stoichiometries, and binding modes have not been reported.

Exploration of Biological and Materials Applications of N2,6 Dimethylpyridine 2,3 Diamine Analogs

N2,6-Dimethylpyridine-2,3-diamine in Medicinal Chemistry Research

The structural framework of this compound, featuring a pyridine (B92270) ring with adjacent amine groups, serves as a valuable precursor for synthesizing heterocyclic compounds with diverse biological activities. Research into its analogs has uncovered promising avenues for the development of new therapeutic agents.

Investigational Antimicrobial Activities of Derivatives

The pyridine-2,3-diamine moiety is a key building block for synthesizing imidazo[4,5-b]pyridines, a class of compounds structurally similar to purine bases. This similarity has prompted extensive investigation into their biological properties, including antimicrobial effects. The condensation of pyridine-2,3-diamines with aldehydes or other reagents leads to the formation of the imidazo[4,5-b]pyridine core, which has been shown to possess significant antibacterial and antifungal activity. researchgate.netijpbs.com

For example, derivatives synthesized from 5-bromopyridine-2,3-diamine have been tested against various bacterial strains. mdpi.com These studies show that specific substitutions on the imidazo[4,5-b]pyridine ring system can yield compounds with notable inhibitory activity. mdpi.com The research indicates that Gram-positive bacteria, such as Bacillus cereus, may be more susceptible to these compounds than Gram-negative bacteria like Escherichia coli. mdpi.com The broad-spectrum potential of these derivatives continues to drive research into new antibacterial and antifungal agents. ijpbs.com

Table 1: Investigational Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives Data synthesized from studies on related pyridine-2,3-diamine precursors.

| Compound Type | Test Organism | Activity/Result | Reference |

| N-alkylated Imidazo[4,5-b]pyridine | Bacillus cereus (Gram-positive) | Sensitive | mdpi.com |

| N-alkylated Imidazo[4,5-b]pyridine | Escherichia coli (Gram-negative) | More resistant | mdpi.com |

| Imidazo[4,5-b]pyridine-triazole hybrid | Bacillus subtilis, S. aureus | Effective inhibition | ijpbs.com |

| Imidazo[4,5-b]pyridine-triazole hybrid | Aspergillus niger, C. albicans | Effective inhibition | ijpbs.com |

Anticancer Research and Cytotoxicity Studies of Related Complexes

The diamine structure of this compound makes it an excellent bidentate ligand for coordinating with metal ions. The resulting metal complexes are a significant area of anticancer research. Studies on related diimine and pyridine-containing ligands complexed with metals like palladium, platinum, silver, and copper have demonstrated potent cytotoxic activity against various cancer cell lines. mdpi.commdpi.comresearchgate.net

For instance, palladium(II) complexes formed by the nitrosylation of 2-aminopyridines were found to be cytotoxic to human ovarian cancer cells. researchgate.net Similarly, silver (I) and copper (I) complexes incorporating dipyridylamino ligands have shown greatly enhanced cytotoxic activity compared to the free ligands, suggesting a synergistic effect between the metal center and the organic scaffold. mdpi.com These complexes often induce cell death through apoptosis. mdpi.com The research into novel platinum(II) complexes with pyridine-derivative ligands has also yielded promising cytotoxicity results, in some cases better than the established drug Cisplatin. mdpi.com This body of work suggests that complexes derived from this compound could be promising candidates for further anticancer drug development.

Table 2: Cytotoxicity of Related Metal Complexes IC50 values represent the concentration required to inhibit 50% of cell growth.

| Complex Type | Cell Line | IC50 Value | Reference |

| Silver(I)-dipyridylamino PDI Complex | HeLa (Cervix Cancer) | 0.9 µM | mdpi.com |

| Copper(I)-dipyridylamino PDI Complex | HeLa (Cervix Cancer) | 1.8 µM | mdpi.com |

| Palladium(II) Diazotate Complex | A2780 (Ovarian Cancer) | 12.1 µM | researchgate.net |

| Platinum(II) Pyridine-derivative Complex | A2780 (Ovarian Cancer) | 0.25 µM | mdpi.com |

Other Pharmacological Explorations (e.g., Antihypoxic Activity of Related Derivatives)

Beyond antimicrobial and anticancer research, derivatives of the core 2,6-dimethylpyridine (B142122) structure have been explored for other pharmacological activities. A notable example is the investigation of 2,6-Dimethylpyridine-N-oxide for its antihypoxic activity—the ability to protect tissues from damage caused by low oxygen levels (hypoxia). researchgate.netnih.gov

Studies were conducted on mice using various experimental models of acute hypoxia, including hemic, histotoxic, and hypoxia in a closed space. nih.gov The results established that 2,6-dimethylpyridine-N-oxide exhibits significant antihypoxic activity in all tested models. researchgate.netnih.gov In certain models, its protective effect was significantly higher than that of the reference drug, Armadin. researchgate.net This research highlights the potential for pyridine derivatives to be developed as therapeutic agents for conditions involving hypoxic tissue injury.

Table 3: Antihypoxic Activity of 2,6-Dimethylpyridine-N-oxide in Mice Activity compared to reference drug Armadin.

| Hypoxia Model | Result | Reference |

| Acute Hemic Hypoxia | Activity significantly higher than Armadin | researchgate.netnih.gov |

| Hypoxia in a Closed Space | Activity significantly higher than Armadin | researchgate.netnih.gov |

| Acute Histotoxic Hypoxia | Activity did not differ from Armadin | researchgate.netnih.gov |

Application in Materials Science and Functional Materials Design

The unique chemical structure of this compound analogs, possessing both a rigid aromatic ring and reactive amine functional groups, makes them attractive monomers for the synthesis of advanced materials.

Incorporation into Polymers and Nanocomposites

Aromatic diamines containing a pyridine ring are valuable building blocks for high-performance polymers, particularly polyimides. researchgate.netresearchgate.net Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The diamine can be reacted with various aromatic dianhydrides in a two-step polycondensation reaction to form a poly(amic acid) precursor, which is then chemically or thermally converted into the final polyimide. researchgate.net

The incorporation of the pyridine unit and bulky side groups into the polymer backbone can disrupt chain packing, which enhances the solubility of the resulting polyimides in common organic solvents. researchgate.netresearchgate.net This improved solubility is a significant advantage, as it allows for easier processing and fabrication of materials like films and coatings without resorting to the harsh conditions required for traditional polyimides.

Photoactive or Optoelectronic Materials

The heterocyclic nature of the pyridine ring in this compound and its derivatives offers potential for applications in photoactive and optoelectronic materials. Derivatives such as imidazopyridines are noted for having properties that make them suitable as ligands for transition metals or as emitters, opening applications in optoelectronic devices and sensors. researchgate.net The electron-rich nature of the diamine system combined with the electron-deficient character of the pyridine ring can be exploited to design molecules with interesting photophysical properties, such as fluorescence.

These structures can serve as core components in organic dyes or as ligands in luminescent metal complexes. By modifying the substituents on the pyridine ring or by extending the conjugation, it is possible to tune the electronic and optical properties, such as the absorption and emission wavelengths. This tunability is crucial for developing materials for applications like organic light-emitting diodes (OLEDs), chemical sensors, and dye-sensitized solar cells.

Structure Activity/property Relationships of N2,6 Dimethylpyridine 2,3 Diamine Analogs

Impact of Substitution Patterns on Reactivity and Coordination Behavior

The reactivity of the pyridine (B92270) ring is fundamentally altered by its substituents. A bare pyridine ring is electron-deficient and generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The introduction of two amino groups and two methyl groups, as in N2,6-Dimethylpyridine-2,3-diamine, drastically changes this profile. The amino groups are powerful activating groups that increase the electron density of the aromatic system, making it more amenable to electrophilic substitution than pyridine itself.

The vicinal arrangement of the amino groups at the C2 and C3 positions is particularly significant for its coordination chemistry. This setup allows the molecule to act as an excellent bidentate chelating ligand, forming a highly stable five-membered ring with a metal ion through the two amino nitrogens. The pyridine nitrogen at position 1 introduces a third potential coordination site, enabling the ligand to adopt a tridentate (N,N,N) coordination mode. However, the substitution pattern, especially the methyl group at the C6 position, creates significant steric hindrance that can influence which donor atoms participate in binding. nih.govrsc.org Studies on related 2,6-disubstituted pyridine derivatives show that substituents in these positions can impede access to the pyridine nitrogen, potentially favoring bidentate chelation through the exocyclic amines or promoting coordination geometries that accommodate the steric bulk. rsc.orgjyu.finih.gov

The reactivity of the diamine functionality is evident in condensation reactions. For instance, 2,3-diaminopyridine (B105623) and its derivatives readily react with aldehydes and similar compounds to form fused heterocyclic systems like 4-azabenzimidazoles. arkat-usa.orgresearchgate.net This type of reaction highlights the nucleophilic character of the amino groups and their utility in synthesizing more complex molecular architectures.

Steric and Electronic Effects of Methyl Groups and Other Substituents on Chemical Properties

The chemical properties of this compound are a direct consequence of the cumulative steric and electronic effects of its substituents. brilliant.orgyoutube.com

Electronic Effects: The pyridine molecule is characterized by a complex interplay of electron-donating and electron-withdrawing influences.

Electron-Donating Groups: The two amino groups are potent electron-donating groups, primarily through the mesomeric (+M) effect, which significantly increases the electron density on the pyridine ring. The methyl groups also contribute electron density, albeit more weakly, through an inductive (+I) effect. wikipedia.org

Electron-Withdrawing Group: The nitrogen atom within the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive (-I) effect, which tends to decrease the ring's electron density. wikipedia.org

Steric Effects: Steric hindrance plays a defining role in the chemistry of this molecule.

C6-Methyl Group: The methyl group at the C6 position, adjacent to the pyridine nitrogen, creates a sterically crowded environment. This is analogous to the well-documented hindrance in 2,6-lutidine (2,6-dimethylpyridine), which severely restricts the ability of the pyridine nitrogen to act as a nucleophile or coordinate to a metal center. jyu.fiacs.orgnih.govwikipedia.org

N2-Methyl Group: The methyl group attached to the exocyclic amino nitrogen at C2 further adds to the steric bulk around the primary chelation site involving the pyridine nitrogen and the two amines.

These steric constraints have profound implications. They can dramatically slow the rate of reactions involving the pyridine nitrogen. nih.gov In coordination chemistry, this steric clash may force the ligand to adopt a bidentate coordination mode using only the C2 and C3 amino groups, or it may favor coordination to smaller metal ions that can better fit into the sterically hindered pocket. Studies on ruthenium and platinum complexes have shown that such steric bulk can lead to distorted coordination geometries and influence the lability of other ligands. nih.govnih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Primary Impact |

|---|---|---|---|---|

| Amino (-NHCH₃) | C2 | +M, +I (Electron-donating) | Moderate | Increases basicity; provides a primary chelation site; steric bulk from N-methyl group. |

| Amino (-NH₂) | C3 | +M, +I (Electron-donating) | Low | Increases basicity; provides a secondary chelation site. |

| Methyl (-CH₃) | C6 | +I (Electron-donating) | High | Sterically hinders the pyridine nitrogen (N1), reducing its nucleophilicity and coordination ability. |

| Pyridine Nitrogen | N1 | -I (Electron-withdrawing) | (Site of hindrance) | Site of basicity and coordination, but its accessibility is sterically limited. |

Comparative Studies with Other Pyridine Diamine Isomers and Derivatives

To fully appreciate the unique properties of this compound, it is instructive to compare it with its isomers and related derivatives. These comparisons highlight how subtle changes in the substitution pattern lead to significant differences in chemical behavior.

Comparison with Isomers: The placement of the diamine and methyl groups is critical.

Pyridine-2,3-diamine: As the parent compound, it lacks the steric hindrance from the C6-methyl group and the N2-methyl group. guidechem.com Consequently, its pyridine nitrogen is more accessible for coordination, making tridentate chelation more favorable than for its dimethylated analog.

4,6-Dimethylpyridine-2,3-diamine: In this isomer, the methyl group is at the C4 position instead of on the C2-amino nitrogen. A C4-methyl group still provides an electron-donating effect but exerts negligible steric influence on the coordination sites (N1, N2, N3). Therefore, this isomer would be expected to be a better tridentate ligand than this compound, as its pyridine nitrogen remains unhindered.

2,6-Diaminopyridine (B39239): Here, the amino groups are not vicinal. While it can act as a ligand, it cannot form a stable five-membered chelate ring. It may bridge two metal centers or form a larger, less stable seven-membered chelate ring. The 2,6-diaminopyridine scaffold has been identified as a key component in molecules designed to interact with biological targets through specific hydrogen bonding patterns. nih.gov

Comparison with Related Derivatives:

2,6-Dimethylpyridine (B142122) (2,6-Lutidine): This molecule is widely used as a sterically hindered, non-nucleophilic base. wikipedia.org Its two methyl groups flanking the nitrogen atom effectively prevent it from participating in coordination or substitution reactions. Comparing this compound to lutidine emphasizes the power of the vicinal diamine functionality, which provides a strong, alternative chelation site that can dominate the molecule's coordination chemistry.

2,2'-Bipyridine: A classic bidentate chelating ligand, bipyridine forms a stable five-membered ring with metals. However, it is a much more rigid ligand than a flexible diamine. The coordination of this compound through its exocyclic amines would offer greater conformational flexibility. Furthermore, the electronic properties are different; the diaminopyridine is a much stronger sigma-donor ligand due to the amino groups, whereas bipyridine has significant π-acceptor capabilities. wikipedia.org

| Compound | Key Structural Feature | Expected Primary Coordination Mode | Steric Hindrance at Pyridine-N | Key Differentiator |

|---|---|---|---|---|

| This compound | Vicinal diamine; Me at C6 and N2 | Bidentate (N2, N3) | High | Strong chelation combined with high steric hindrance at N1. |

| Pyridine-2,3-diamine | Vicinal diamine | Tridentate (N1, N2, N3) | Low | Baseline compound; accessible N1 for tridentate coordination. guidechem.com |

| 4,6-Dimethylpyridine-2,3-diamine | Vicinal diamine; Me at C4 and C6 | Bidentate (N2, N3) or Tridentate | High | Maintains N1 hindrance but alters electronic effects from the second methyl group's position. |

| 2,6-Diaminopyridine | Non-vicinal diamine | Monodentate or Bridging | Low | Incapable of forming a stable 5-membered chelate ring. nih.gov |

| 2,6-Dimethylpyridine (2,6-Lutidine) | No amino groups | Very Weakly Coordinating/Non-coordinating | High | Acts as a hindered base, lacks chelation ability. wikipedia.org |

| 2,2'-Bipyridine | Bidentate pyridine system | Bidentate (N, N') | (Not applicable) | Rigid π-acceptor ligand, contrasts with the flexible σ-donor diaminopyridine. wikipedia.org |

Future Directions and Emerging Research Avenues for N2,6 Dimethylpyridine 2,3 Diamine

Development of Novel N2,6-Dimethylpyridine-2,3-diamine Derivatives with Tuned Properties

The inherent structure of this compound serves as a scaffold that can be systematically modified to fine-tune its electronic and steric properties. The amino groups at the 2 and 3 positions are particularly amenable to a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

The synthesis of such derivatives will enable a systematic investigation of structure-property relationships. By correlating specific structural modifications with observed changes in chemical and physical properties, researchers can develop a predictive understanding to guide the design of derivatives with optimized characteristics for specific applications.

Table 1: Potential Modifications of this compound and Their Effects

| Modification Type | Potential Reagents | Anticipated Effect on Properties |

| N-Alkylation | Alkyl halides, Sulfates | Increased steric bulk, altered solubility |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Modified electronic properties, potential for extended conjugation |

| Acylation | Acyl chlorides, Anhydrides | Introduction of carbonyl groups, altered coordination modes |

| Schiff Base Condensation | Aldehydes, Ketones | Formation of imine linkage, creation of new coordination sites |

Expansion of Catalytic Applications to New Chemical Transformations

The diamine functionality of this compound makes it a promising candidate as a ligand in coordination chemistry and catalysis. While its full catalytic potential is yet to be realized, its structural features suggest applicability in a variety of transformations.

A significant area of future research will be the exploration of chiral derivatives of this compound in asymmetric catalysis. The development of chiral ligands is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. By introducing chirality into the this compound backbone or its substituents, it may be possible to create catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, achieving high yields and enantioselectivities. The synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral palladium catalysts has been demonstrated with other diamines and provides a potential pathway for creating chiral ligands from this scaffold. bldpharm.com

Furthermore, the ability of the vicinal diamine to chelate metal centers suggests its use in a broader range of catalytic reactions beyond asymmetric synthesis. This could include oxidation catalysis, polymerization, and the catalytic reduction of small molecules. For example, iron complexes featuring a tris(phosphino)alkyl ligand have been shown to catalyze the reduction of dinitrogen (N2) to ammonia (B1221849) (NH3), a process of immense industrial importance. acrospharmatech.com The coordination environment provided by this compound and its derivatives could potentially support metal centers in facilitating such challenging transformations.

Advanced Computational Modeling for Predictive Design of this compound Systems

Advanced computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool in accelerating the development of this compound-based systems. DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of the parent molecule and its derivatives, as well as their metal complexes.

Researchers can use computational methods to predict how different substituents will affect the geometric and electronic properties of the molecule. This allows for the in-silico screening of a large number of potential derivatives, prioritizing the most promising candidates for experimental synthesis and testing. For instance, calculations can predict the HOMO-LUMO energy gap, which is crucial for understanding the electronic transitions and potential applications in optoelectronics. chemsrc.com

Moreover, computational modeling can elucidate the mechanisms of catalytic reactions involving this compound-metal complexes. By mapping out the reaction pathways and identifying transition states, researchers can gain a deeper understanding of the factors that control catalytic activity and selectivity. This knowledge can then be used to rationally design more efficient and selective catalysts. The synergistic use of experimental and computational studies has proven effective in understanding the behavior of similar pyridine-based systems.

Exploration of New Materials and Biological Targets for Therapeutic Development

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science and medicinal chemistry.

In the realm of materials science, the pyridine-diamine scaffold can be incorporated into larger molecular architectures to create functional materials. For example, pyridine-based ligands are known to form complexes with metals like ruthenium that exhibit interesting photophysical and electrochemical properties. These properties can be tuned by modifying the ligands, opening up possibilities for applications in areas such as organic light-emitting diodes (OLEDs) and solar energy conversion. The synthesis of double-twist pyridine-carbonitrile derivatives has led to the development of excellent thermally activated delayed fluorescence emitters for high-performance OLEDs. researchgate.net

From a therapeutic perspective, the pyridine (B92270) and diamine moieties are common features in many biologically active compounds. The this compound scaffold could serve as a starting point for the discovery of new drugs. Pyridine derivatives have been investigated as inhibitors of various enzymes, and the diamine functionality provides additional points for interaction with biological targets. For example, derivatives of pyrazolopyridine and furopyridine have shown promise as CDK2 inhibitors for cancer therapy. mdpi.com The coumarin (B35378) scaffold, another heterocyclic structure, is recognized as a privileged scaffold for developing bioactive compounds targeting a range of diseases. nih.gov By analogy, systematic modification of the this compound core could lead to the identification of potent and selective inhibitors of enzymes implicated in various diseases. Research on other dimethylpyridine derivatives has already shown potential for inhibiting cyclooxygenases (COX-1 and COX-2), which could have applications in cancer chemoprevention.

Table 2: Investigated Biological Activities of Related Pyridine Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Potential | Reference |

| Pyrazolopyridine Derivatives | CDK2 Inhibition | Anticancer | mdpi.com |

| Dimethylpyridine Derivatives | COX-1/COX-2 Inhibition | Cancer Chemoprevention | |

| Furopyridine Derivatives | CDK2 Inhibition | Anticancer | mdpi.com |

| Coumarin Derivatives | MAO, Cholinesterase, Aromatase Inhibition | Neurodegenerative Diseases | nih.gov |

Q & A

Q. What synthetic protocols are optimized for N2,6-Dimethylpyridine-2,3-diamine, and how can reaction conditions be systematically varied to improve yield?

Synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. Key parameters include:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce substituents at specific positions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor cyclization.

- Temperature control : Stepwise heating (e.g., 60–100°C) minimizes side reactions like over-alkylation.

- Monitoring techniques : Employ in situ NMR or TLC to track reaction progress and intermediate stability .

Reference data : Optimization tables in supporting materials of related pyridine derivatives show yields improved from 45% to 78% by adjusting solvent polarity and catalyst loading .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

- NMR spectroscopy : and NMR identify regioselectivity of substitutions (e.g., distinguishing N2 vs. N6 methylation). NOESY can confirm spatial proximity of methyl groups.

- X-ray crystallography : Resolves bond angles and confirms dihedral angles between pyridine rings and substituents, critical for understanding steric effects .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for detecting trace impurities.

Example : Crystallographic data for fluoropyridine analogs revealed planar pyridine cores with substituent-induced distortions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Molecular docking : Simulate interactions with enzyme active sites (e.g., kinases or oxidoreductases) to identify binding motifs. For example, pyridine derivatives showed affinity for ferroptosis-related proteins via hydrogen bonding with amine groups .

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. Methyl groups at N2 and N6 reduce electron density at the pyridine nitrogen, altering redox potential .

Case study : Docking studies of fluoropyridines demonstrated steric hindrance from methyl groups reduces binding efficiency by 30% compared to unmethylated analogs .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for methylated pyridine-diamine complexes?

Discrepancies in catalytic efficiency (e.g., turnover frequency variations) may arise from:

- Impurity profiles : Use HPLC-MS to quantify trace byproducts (e.g., over-methylated species) that inhibit catalysis.

- Kinetic isotope effects : Compare and to identify rate-determining steps influenced by methyl group positioning.

- Cross-validation : Replicate reactions under standardized conditions (solvent, temperature) using reference catalysts (e.g., Pd/C) to benchmark performance .

Q. How can degradation pathways of this compound be investigated under oxidative or hydrolytic conditions?

- Forced degradation studies : Expose the compound to UV light, HO, or acidic/alkaline buffers.

- Analytical tools : LC-MS/MS identifies degradation products (e.g., demethylated pyridines or ring-opened species).

- Stability indicators : Monitor color changes or precipitate formation, which correlate with nitroso or quinone-like byproducts .

Note : Decomposition products under extreme conditions (e.g., >100°C) remain uncharacterized, necessitating controlled thermogravimetric analysis (TGA) .

Methodological Challenges

Q. What are the limitations of current synthetic routes for introducing multiple methyl groups on pyridine-diamine scaffolds?

- Regioselectivity issues : Competing alkylation at N2 vs. N6 positions requires protecting-group strategies (e.g., Boc for selective methylation).

- Side reactions : Over-methylation can occur in high-temperature regimes, detected via NMR peak splitting at δ 2.8–3.2 ppm .

- Scalability : Catalyst recovery (e.g., Pd nanoparticles) improves cost-efficiency but may reduce purity below 95% .

Q. How can researchers address discrepancies in reported melting points or solubility data for methylated pyridine-diamines?

- Standardization : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to measure melting points.

- Solubility testing : Employ shake-flask methods in buffered solutions (pH 4–10) to account for protonation effects.

Data conflict example : 3-Nitro-1,2-phenylenediamine (a precursor) shows mp 157–161°C in some studies vs. 153°C in others, likely due to polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.